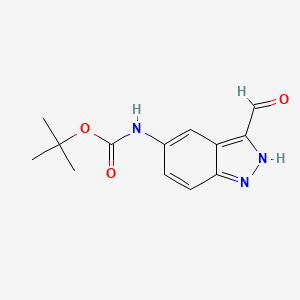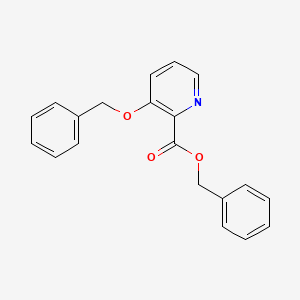
Benzyl 3-(benzyloxy)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(benzyloxy)picolinate is an organic compound with the molecular formula C20H17NO3 It is a derivative of picolinic acid, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and the carboxyl group is esterified with benzyl alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(benzyloxy)picolinate typically involves the esterification of picolinic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to make the process more sustainable.
化学反应分析
Types of Reactions
Benzyl 3-(benzyloxy)picolinate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Benzyl 3-(benzyloxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl 3-(benzyloxy)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Benzyl 3-(benzyloxy)benzoate
- Benzyl 3-(benzyloxy)phenylacetate
- Benzyl 3-(benzyloxy)benzenesulfonate
Uniqueness
Benzyl 3-(benzyloxy)picolinate is unique due to its picolinic acid backbone, which imparts distinct chemical properties and reactivity compared to other benzyl esters. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable.
属性
分子式 |
C20H17NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
benzyl 3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C20H17NO3/c22-20(24-15-17-10-5-2-6-11-17)19-18(12-7-13-21-19)23-14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
InChI 键 |
WVVSMQGGICZYSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


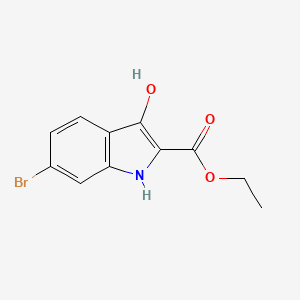
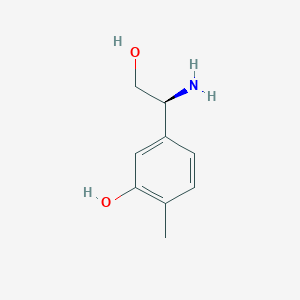
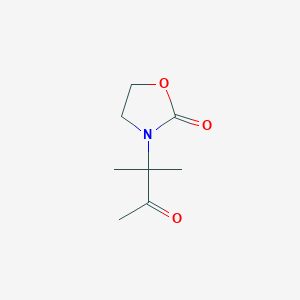
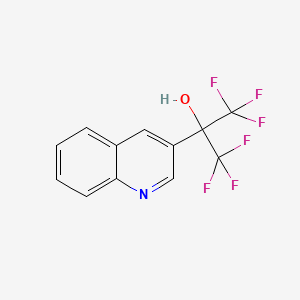
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
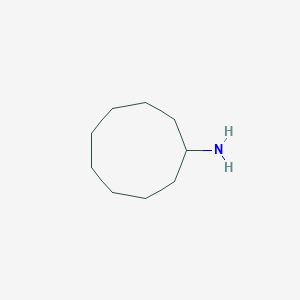
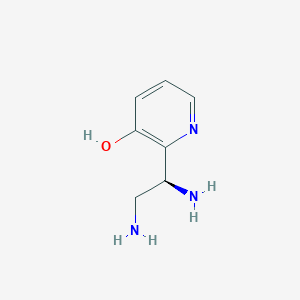
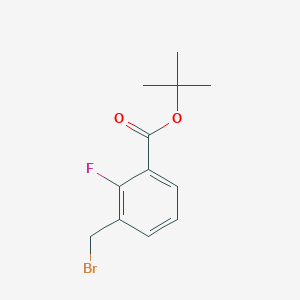
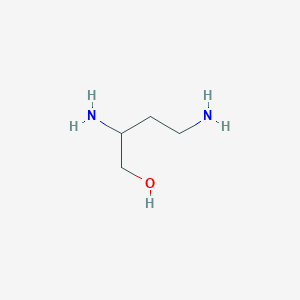
![tert-Butyl 2-amino-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[d]thiazole-9-carboxylate](/img/structure/B15224109.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
